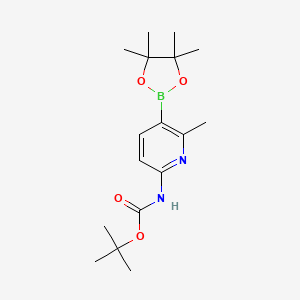

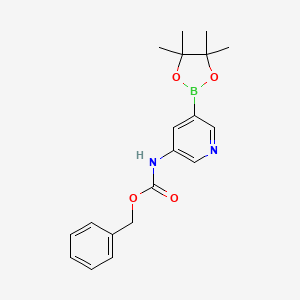

![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9](/img/structure/B598023.png)

2,6-Diazaspiro[3.4]octan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Diazaspiro[3.4]octan-5-one” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol .

Synthesis Analysis

The synthesis of “2,6-Diazaspiro[3.4]octan-5-one” and its derivatives has been reported in several studies . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block .

Molecular Structure Analysis

The molecular structure of “2,6-Diazaspiro[3.4]octan-5-one” consists of a spirocyclic system with two nitrogen atoms and an oxygen atom . The InChI code for this compound is InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diazaspiro[3.4]octan-5-one” include a molecular weight of 126.16 g/mol, a topological polar surface area of 41.1 Ų, and zero rotatable bonds . The compound is also characterized by a complexity of 151 .

Aplicaciones Científicas De Investigación

Application 1: Antitubercular Lead

- Summary of the Application : 2,6-Diazaspiro[3.4]octan-5-one has been used as a building block in the synthesis of a potent antitubercular lead . A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from this readily available building block .

- Methods of Application or Experimental Procedures : The compounds were synthesized by exploring diverse variants of the molecular periphery, including various azole substituents . One of the compounds was converted to hydrazide by refluxing with hydrazine in ethanol .

- Results or Outcomes : The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .

Application 2: Sigma-1 Receptor Antagonists

- Summary of the Application : 2,6-Diazaspiro[3.4]octan-7-one derivatives have been studied as potent sigma-1 receptor antagonists . These compounds have shown potential in enhancing the antinociceptive effect of morphine and rescuing morphine tolerance .

- Results or Outcomes : The outcomes suggest that these compounds could potentially be used to enhance the pain-relieving effects of morphine and mitigate the development of tolerance to morphine .

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-diazaspiro[3.4]octan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWNHGPWYMORFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C12CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717096 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diazaspiro[3.4]octan-5-one | |

CAS RN |

1203797-62-9 |

Source

|

| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)

![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)